molecular formula C6H18N3O4P B14706292 Phosphoric triamide, N,N',N''-trimethyl-N,N',N''-tris(hydroxymethyl)- CAS No. 19855-78-8

Phosphoric triamide, N,N',N''-trimethyl-N,N',N''-tris(hydroxymethyl)-

Katalognummer: B14706292
CAS-Nummer: 19855-78-8
Molekulargewicht: 227.20 g/mol
InChI-Schlüssel: OEYPEDRVYOWEST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in reactions, making it a valuable compound in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with an amine, followed by hydrolysis and methylation steps. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted amides.

Wissenschaftliche Forschungsanwendungen

Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It has applications in biochemical studies, particularly in enzyme inhibition and protein modification.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Wirkmechanismus

The mechanism by which phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding and hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphoric acid tripyrrolidide
  • Tripyrrolidinophosphine oxide
  • Phosphoric acid tris(hydroxymethyl)amide

Uniqueness

Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is unique due to its specific structure, which allows for versatile reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

19855-78-8

Molekularformel

C6H18N3O4P

Molekulargewicht

227.20 g/mol

IUPAC-Name

[bis[hydroxymethyl(methyl)amino]phosphoryl-methylamino]methanol

InChI

InChI=1S/C6H18N3O4P/c1-7(4-10)14(13,8(2)5-11)9(3)6-12/h10-12H,4-6H2,1-3H3

InChI-Schlüssel

OEYPEDRVYOWEST-UHFFFAOYSA-N

Kanonische SMILES

CN(CO)P(=O)(N(C)CO)N(C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.